(7-Bromo-1H-indazol-3-yl)-methanol: A Strategic Scaffold in Modern Medicinal Chemistry and Drug Discovery
(7-Bromo-1H-indazol-3-yl)-methanol: A Strategic Scaffold in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) represents a highly versatile, bifunctional building block [1]. The 1H-indazole core serves as a robust bioisostere for indole and benzisoxazole, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics [2][3].
This technical guide provides an in-depth analysis of the structural properties, mechanistic rationale, and validated synthetic workflows for utilizing (7-Bromo-1H-indazol-3-yl)-methanol in advanced drug development.
Structural and Physicochemical Profiling
The strategic value of (7-Bromo-1H-indazol-3-yl)-methanol lies in its orthogonal reactivity. The molecule features a primary alcohol at the C-3 position and a bromine atom at the C-7 position. This bifunctionality allows chemists to conduct divergent, late-stage functionalizations without complex protecting-group choreography.
Quantitative Physicochemical Data
To facilitate structure-based drug design (SBDD) and pharmacokinetic modeling, the core physicochemical parameters of the scaffold are summarized below:
| Property | Value / Specification |
| Chemical Name | (7-Bromo-1H-indazol-3-yl)methanol |
| CAS Number | 1220040-11-8 |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Hydrogen Bond Donors (HBD) | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors (HBA) | 2 (N, O) |
| Topological Polar Surface Area | 45.5 Ų |
| Halogen Vector | 1 (C-7 Bromine) |
Data synthesized from standard chemical repositories and structural analysis [1].
Mechanistic Rationale in Drug Design
The Indazole Core as a Hinge-Binding Motif
In kinase inhibitor design, the 1H-indazole ring is frequently utilized to anchor the molecule within the ATP-binding pocket. The N1-H acts as a hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor, perfectly mimicking the binding modality of native ATP to the kinase hinge region[4].
The C-7 Bromine: A Vector for Sub-Pocket Exploration
The C-7 position of the indazole ring typically points toward the solvent-exposed region or a deep hydrophobic sub-pocket, depending on the specific kinase conformation (e.g., DFG-in vs. DFG-out). The bromine atom serves as an ideal synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to append aryl, heteroaryl, or alkyl groups to optimize binding affinity and target selectivity [4].
The C-3 Hydroxymethyl: A Versatile Linker
The hydroxymethyl group at C-3 offers a distinct vector that can be exploited for hydrogen bonding with active-site residues. Alternatively, it serves as a synthetic precursor. Oxidation to an aldehyde enables reductive aminations, while conversion to a chloromethyl group allows for nucleophilic displacement, facilitating the construction of complex molecular architectures [3].
Figure 1: Divergent synthetic pathways enabled by the bifunctional nature of the scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and validation checkpoints.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-7
Causality: The C-7 bromine is highly reactive towards oxidative addition by Pd(0). While the 1H-indazole nitrogen can sometimes coordinate with the catalyst (leading to poisoning), the use of bulky, electron-rich ligands like XPhos typically circumvents the need for N-protection, streamlining the synthesis.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine (7-Bromo-1H-indazol-3-yl)methanol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Validation Check: The use of a pre-mixed Pd/ligand system ensures active catalyst formation before substrate coordination.
-
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 ratio, 0.2 M concentration). Degassing is critical to prevent the homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS. Validation Check: Disappearance of the m/z 227/229 isotopic doublet confirms the complete consumption of the starting bromide.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Chemoselective Oxidation of C-3 Methanol to Carboxaldehyde
Causality: Converting the hydroxymethyl group to an aldehyde opens pathways for Wittig olefinations or reductive aminations. Manganese dioxide (MnO₂) is specifically chosen over Swern or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid and to tolerate the basic nitrogen atoms of the indazole ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve (7-Bromo-1H-indazol-3-yl)methanol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Oxidation: Add activated MnO₂ (10.0 equiv). Causality: The large excess is required because the reaction occurs on the solid surface of the heterogeneous MnO₂ reagent.
-
Agitation: Stir vigorously at room temperature for 18-24 hours. Monitor by TLC (UV active).
-
Filtration: Filter the black suspension through a pad of Celite to remove manganese residues. Wash the pad thoroughly with excess DCM and EtOAc. Validation Check: The filtrate should be completely clear and free of black particulates, ensuring no transition metal carryover.
-
Isolation: Concentrate the filtrate in vacuo to yield 7-bromo-1H-indazole-3-carbaldehyde. The product is typically pure enough (>95% by NMR) for immediate downstream use.
Applications in Targeted Therapeutics: c-MET Kinase Inhibition
Indazole derivatives, specifically those functionalized at the 3- and 7-positions, have shown profound efficacy in the development of Type-III allosteric inhibitors for the c-MET receptor tyrosine kinase [4]. Dysregulation of the c-MET/HGF signaling pathway is a known driver in hepatocellular carcinoma and non-small cell lung cancer.
By utilizing the 7-bromo-indazole scaffold, researchers have successfully synthesized libraries of compounds that bind to the allosteric pocket, stabilizing the inactive conformation of the kinase and shutting down downstream oncogenic signaling (PI3K/AKT and MAPK/ERK pathways).
Figure 2: Mechanism of action of indazole-derived inhibitors in the c-MET signaling pathway.
Conclusion
(7-Bromo-1H-indazol-3-yl)-methanol is far more than a simple reagent; it is a meticulously designed molecular chassis. By understanding the distinct electronic and steric properties of the C-7 halogen and the C-3 hydroxymethyl group, medicinal chemists can rapidly generate complex, target-specific libraries. Adhering to the validated protocols outlined in this guide ensures high-fidelity synthesis, driving forward the discovery of next-generation therapeutics.
References
- BLD Pharm. (7-Bromo-1H-indazol-3-yl)methanol Product Specification.
- J&K Scientific. 7-Bromo-1H-indazole Applications in Drug Discovery.
- Smolecule. (6-Nitro-1H-indazol-3-yl)methanol and Indazole Derivatives in Medicinal Chemistry.
- National Institutes of Health (PMC). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.
